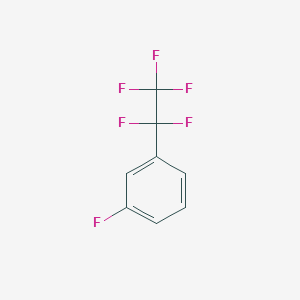

1-Fluoro-3-(pentafluoroethyl)benzene

Description

BenchChem offers high-quality 1-Fluoro-3-(pentafluoroethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-3-(pentafluoroethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-6-3-1-2-5(4-6)7(10,11)8(12,13)14/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWFBHAJIRLYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering Metabolic Resilience: A Technical Guide to 1-Fluoro-3-(pentafluoroethyl)benzene (CAS 2396-10-3)

Executive Summary

In contemporary drug discovery and agrochemical development, the strategic incorporation of polyfluoroalkyl groups has evolved from a niche structural modification to a foundational design principle. 1-Fluoro-3-(pentafluoroethyl)benzene (CAS: 2396-10-3) represents a highly versatile, bifunctional building block[1]. By combining the bioisosteric properties of a fluorine atom with the extreme metabolic stability and lipophilicity of a pentafluoroethyl (-CF₂CF₃) moiety, this compound serves as a critical precursor for synthesizing next-generation active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. We will dissect the causality behind its pharmacokinetic utility and provide a self-validating, field-proven protocol for its regioselective functionalization.

Physicochemical Profiling & Structural Logic

To understand the utility of 1-Fluoro-3-(pentafluoroethyl)benzene, we must first analyze its baseline physicochemical metrics. The meta-relationship between the highly electronegative fluorine atom and the electron-withdrawing pentafluoroethyl group creates a unique electronic landscape across the benzene ring.

Quantitative Data Summary

| Property | Value | Scientific Implication |

| CAS Number | 2396-10-3[1] | Primary identifier for procurement and regulatory tracking. |

| Molecular Formula | C₈H₄F₆[2] | High fluorine-to-carbon ratio dictates strong electron withdrawal. |

| Molecular Weight | 214.11 g/mol [2] | Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5. |

| Boiling Point | 114.8 ± 40.0 °C (Predicted)[2] | Volatile enough for facile removal during solvent evaporation, yet stable for standard reflux conditions. |

| Density | 1.384 ± 0.06 g/cm³[2] | High density is characteristic of polyfluorinated aromatics due to dense electron clouds. |

| LogP (Octanol/Water) | ~3.6[2] | Optimal lipophilicity for passive cellular membrane permeation. |

The Pharmacokinetic Imperative: Why the Pentafluoroethyl Group?

The selection of 1-Fluoro-3-(pentafluoroethyl)benzene as a starting scaffold is rarely accidental; it is driven by the need to engineer metabolic resilience into a drug candidate.

-

Cytochrome P450 Evasion: The substitution of hydrogen with fluorine on aromatic rings is a proven strategy to block oxidative metabolism[3]. The strong C-F bond (approx. 116 kcal/mol) resists enzymatic cleavage, thereby prolonging the API's half-life.

-

The Pentafluoroethyl Advantage: While the trifluoromethyl (-CF₃) group is ubiquitous, the pentafluoroethyl (-CF₂CF₃) group offers a larger van der Waals volume, effectively mimicking the steric bulk of an ethyl or isopropyl group[4]. However, unlike alkyl groups, the -CF₂CF₃ moiety is entirely resistant to oxidation and significantly enhances hydrogen bonding interactions with target receptors, leading to higher binding affinities[4].

-

Synergistic Lipophilicity: The predicted LogP of 3.6 ensures that derivatives synthesized from this scaffold will inherently possess the lipophilic character required to cross the blood-brain barrier (BBB) or penetrate dense lipid membranes[2].

Fig 1: Logical relationship between structural substituents and pharmacokinetic outcomes.

Synthetic Utility: Directed Ortho-Metalation (DoM)

The true value of CAS 2396-10-3 lies in its synthetic tractability. The molecule features two highly electronegative, electron-withdrawing groups (EWG) at the 1 and 3 positions. This creates a highly acidic proton at the C2 position (sandwiched between the fluorine and the pentafluoroethyl group).

Despite the steric bulk of the -CF₂CF₃ group, the synergistic inductive effects of both substituents allow for highly regioselective Directed ortho-Metalation (DoM) . When treated with a strong base like n-Butyllithium (n-BuLi), the C2 position is exclusively deprotonated. This lithiated intermediate can then be trapped by various electrophiles.

A prime example of this workflow is the synthesis of 2-Fluoro-6-(pentafluoroethyl)benzaldehyde (CAS: 112641-27-7) using methyl formate as the electrophile[5].

Fig 2: Experimental workflow for the synthesis of 2-Fluoro-6-(pentafluoroethyl)benzaldehyde.

Experimental Protocol: Synthesis of 2-Fluoro-6-(pentafluoroethyl)benzaldehyde

To ensure scientific integrity, the following is a self-validating, step-by-step methodology for the formylation of 1-Fluoro-3-(pentafluoroethyl)benzene[5].

Causality Note: Cryogenic conditions (-78 °C) are strictly mandated during the lithiation step. Failing to maintain this temperature will result in the elimination of lithium fluoride (LiF), generating a highly reactive benzyne intermediate that leads to uncontrolled polymerization and tar formation.

Materials Required:

-

Substrate: 1-Fluoro-3-(pentafluoroethyl)benzene (CAS 2396-10-3) - 1.0 equivalent

-

Base: n-Butyllithium (n-BuLi, 2.5 M in hexanes) - 1.1 equivalents

-

Electrophile: Methyl Formate (anhydrous) - 1.5 equivalents

-

Solvent: Tetrahydrofuran (THF, anhydrous) & Hexane

-

Quench: 1M Sulfuric Acid (H₂SO₄)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a Schlenk flask under a continuous flow of ultra-pure Argon. Introduce anhydrous THF (10 mL per mmol of substrate) and 1-Fluoro-3-(pentafluoroethyl)benzene.

-

Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C. Validation Check: Ensure vigorous stirring to prevent localized freezing of the solvent.

-

Regioselective Lithiation: Add n-BuLi dropwise via a syringe pump over 15 minutes. The highly acidic C2 proton is abstracted. Maintain the reaction at -78 °C for 1 hour to ensure complete metalation.

-

Electrophilic Trapping: Introduce anhydrous methyl formate dropwise. The lithiated intermediate attacks the carbonyl carbon. Stir for an additional 2 hours at -78 °C, then slowly allow the reaction mixture to warm to 0 °C.

-

Quenching & Hydrolysis: Carefully quench the reaction by adding 1M H₂SO₄. This acidic workup collapses the hemiacetal intermediate into the desired aldehyde.

-

Isolation: Extract the aqueous layer with hexane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield 2-Fluoro-6-(pentafluoroethyl)benzaldehyde (CAS 112641-27-7).

Conclusion

1-Fluoro-3-(pentafluoroethyl)benzene (CAS 2396-10-3) is far more than a simple fluorinated solvent or reagent; it is a precision-engineered building block. By leveraging its unique electronic properties—specifically the synergistic inductive withdrawal that enables C2-lithiation—chemists can seamlessly integrate the metabolically robust pentafluoroethyl group into complex pharmaceutical architectures.

References

-

Molaid - m-Fluor-pentafluoraethyl-benzol - CAS 2396-10-3 Properties & Characterization URL:[Link]

-

MDPI (Pharmaceuticals) - The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications URL:[Link]

-

Encyclopedia.pub - The Role of Small Molecules Containing Fluorine Atoms URL:[Link]

-

Molaid - 2-Fluoro-6-(pentafluoroethyl)benzaldehyde | CAS 112641-27-7 Synthesis & Reactions URL:[Link]

Sources

- 1. 1-Fluoro-3-(pentafluoroethyl)benzene CAS#: 2396-10-3 [m.chemicalbook.com]

- 2. m-Fluor-pentafluoraethyl-benzol - CAS号 2396-10-3 - 摩熵化学 [molaid.com]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]

- 5. 2-Fluoro-6-(pentafluoroethyl)benzaldehyde - CAS号 112641-27-7 - 摩熵化学 [molaid.com]

Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry

An In-depth Technical Guide to 3-Fluorophenyl Pentafluoroethyl Ketone Derivatives for Advanced Drug Discovery

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The strategic placement of fluorine atoms can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and alter lipophilicity and pKa to improve cell permeability and oral bioavailability.

This guide focuses on a specific, yet highly promising, class of compounds: 3-fluorophenyl pentafluoroethyl ketone derivatives . These molecules feature two distinct fluorinated motifs:

-

The 3-Fluorophenyl Group: A monosubstituted aromatic ring where the fluorine atom exerts a strong inductive electron-withdrawing effect, influencing the acidity of adjacent protons and the reactivity of the aromatic system.

-

The Pentafluoroethyl Ketone Group: A short perfluoroalkyl chain attached to a carbonyl. The ketone can act as a reversible or irreversible covalent warhead for various enzyme classes, while the pentafluoroethyl group provides significant metabolic stability and unique electronic properties.

The combination of these two motifs creates a scaffold with significant potential for developing targeted covalent inhibitors, probes for chemical biology, and other specialized therapeutic agents. This document provides a comprehensive overview of the synthesis, key properties, and potential applications of these derivatives, grounded in established chemical principles and supported by authoritative literature.

Core Synthesis Strategies: Accessing the Fluorinated Scaffold

The primary challenge in synthesizing 3-fluorophenyl pentafluoroethyl ketone derivatives lies in the efficient and regioselective formation of the C(aryl)-C(O) bond. The most direct and widely employed method is the Friedel-Crafts acylation of a suitable fluorinated aromatic precursor.

Primary Synthetic Route: Electrophilic Acylation

The most common approach involves the reaction of a 1-substituted-3-fluorobenzene with a highly electrophilic pentafluoroethyl acylating agent, typically in the presence of a strong Lewis acid catalyst like aluminum trichloride (AlCl₃).

Mechanism and Rationale: The Lewis acid activates the acylating agent (e.g., pentafluoropropionyl chloride or pentafluoropropionic anhydride) by coordinating to the carbonyl oxygen, generating a highly reactive acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring. The fluorine atom on the ring is a deactivating group but directs incoming electrophiles to the ortho and para positions. Therefore, starting with a precursor like 1-bromo-3-fluorobenzene is a strategic choice, as it directs the acylation to the position para to the bromine, yielding the desired 4-bromo-2-fluorophenyl intermediate, which can be further modified.

Caption: Friedel-Crafts acylation for synthesis of a key ketone intermediate.

Detailed Experimental Protocol: Synthesis of 1-(4-Bromo-2-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one

Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Materials:

-

1-Bromo-3-fluorobenzene (1.0 eq)

-

Pentafluoropropionic anhydride (1.2 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.3 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Setup: Under a nitrogen atmosphere, a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous AlCl₃ (1.3 eq) and anhydrous DCM. The suspension is cooled to 0°C in an ice bath.

-

Acylium Ion Formation: A solution of pentafluoropropionic anhydride (1.2 eq) in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension over 15 minutes. The mixture is stirred at 0°C for an additional 30 minutes to ensure complete formation of the acylium ion complex.

-

Aromatic Addition: A solution of 1-bromo-3-fluorobenzene (1.0 eq) in anhydrous DCM is added dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the starting material is consumed, the reaction mixture is carefully cooled back to 0°C and quenched by the slow, dropwise addition of crushed ice, followed by 1M HCl. This is an exothermic step and must be performed with caution.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ketone.

-

Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Physicochemical Properties and Pharmacokinetic Implications

The unique arrangement of fluorine atoms in 3-fluorophenyl pentafluoroethyl ketone derivatives imparts distinct properties that are highly relevant for drug design.

| Property | Influence of Fluorine | Rationale & Impact on Drug Development |

| Electrophilicity of Carbonyl | Significantly Increased | The five fluorine atoms on the ethyl group are powerful electron-withdrawing groups, making the ketone carbonyl highly electrophilic and susceptible to nucleophilic attack. This is the basis for its potential as a covalent inhibitor of serine, cysteine, or threonine proteases.[1][2] |

| Metabolic Stability | Greatly Enhanced | The C-F bond is significantly stronger than the C-H bond. The perfluoroethyl group is resistant to oxidative metabolism by Cytochrome P450 enzymes, which can increase the half-life and oral bioavailability of a drug candidate. |

| Lipophilicity (logP) | Increased | Fluorine is more electronegative than hydrogen but is also larger. Perfluoroalkyl groups generally increase a molecule's lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins. |

| Acidity of α-Protons | Not Applicable | The ketone has no α-protons on the pentafluoroethyl side, preventing enolization and related side reactions or metabolic pathways. |

| Hydrate Formation | Favored in Aqueous Media | The high electrophilicity of the fluorinated ketone promotes the formation of a stable gem-diol (hydrate) in the presence of water. This hydrate can act as a transition-state analog, mimicking the tetrahedral intermediate of substrate hydrolysis in enzymes like proteases.[3] |

Applications in Medicinal Chemistry and Drug Discovery

The pentafluoroethyl ketone moiety is a well-established "warhead" for enzyme inhibition.[4][5][6] Its high electrophilicity allows it to react with nucleophilic residues (e.g., Ser, Cys) in an enzyme's active site.

Target Class: Serine and Cysteine Proteases

Many proteases, which are implicated in diseases ranging from cancer to viral infections, utilize a serine or cysteine residue for catalysis. A 3-fluorophenyl pentafluoroethyl ketone derivative can be designed to bind selectively to a target protease's active site.

Caption: Covalent inhibition of a serine protease via hemiketal formation.

The reaction forms a stable, yet potentially reversible, hemiketal adduct, effectively locking the enzyme in an inactive state. The 3-fluorophenyl portion of the molecule would be responsible for providing specificity, fitting into a particular binding pocket (e.g., the S1 pocket of a protease) and orienting the ketone warhead for optimal reaction with the catalytic residue.

Potential Therapeutic Areas:

-

Antivirals: Many viral proteases (e.g., Hepatitis C, SARS-CoV) are serine or cysteine proteases and are validated drug targets.[6]

-

Oncology: Cathepsins and other proteases are often dysregulated in cancer and are involved in tumor invasion and metastasis. Peptidyl fluoromethyl ketones have been explored extensively for this purpose.[1][2]

-

Inflammation: Enzymes like phospholipase A2, which are involved in inflammatory signaling, can be targeted by fluorinated ketones.[4][5]

Future Outlook and Challenges

While the 3-fluorophenyl pentafluoroethyl ketone scaffold holds considerable promise, several challenges remain. The primary hurdle is achieving target selectivity. Because the ketone warhead is broadly reactive, the specificity must be engineered into the aromatic portion of the molecule to minimize off-target effects.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substitutions on the phenyl ring to optimize potency and selectivity for specific enzyme targets.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for clinical development.

-

Advanced Synthetic Routes: Developing alternative synthetic methods that avoid harsh Lewis acids and offer greater functional group tolerance.

By addressing these challenges, researchers can unlock the full potential of this unique and powerful chemical scaffold in the development of next-generation therapeutics.

References

-

Title: Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes Source: PMC (PubMed Central) URL: [Link]

-

Title: Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes Source: eScholarship.org URL: [Link]

-

Title: Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones Source: PMC (PubMed Central) URL: [Link]

-

Title: Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

-

Title: Fluoro ketone inhibitors of hydrolytic enzymes Source: PubMed - NIH URL: [Link]

-

Title: Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry Source: PubMed - NIH URL: [Link]

-

Title: Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry Source: PMC (PubMed Central) URL: [Link]

-

Title: Peptidyl fluoro-ketones as proteolytic enzyme inhibitors Source: PubMed - NIH URL: [Link]

-

Title: Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates Source: SIOC Journals URL: [Link]

Sources

- 1. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes [escholarship.org]

- 6. pubs.acs.org [pubs.acs.org]

The Pentafluoroethyl Group: A Non-Classical Bioisostere for meta-Substituted Benzene Rings in Drug Discovery

An In-depth Technical Guide:

Abstract

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. While the phenyl ring is a ubiquitous motif, it often presents challenges related to metabolic instability and suboptimal physicochemical properties.[1] Bioisosteric replacement is a cornerstone of lead optimization, with significant effort dedicated to developing saturated mimics for para- and meta-substituted arenes.[2][3][4][5][6] This guide introduces a non-classical approach: the use of the pentafluoroethyl (C₂F₅) group not as a geometric mimic, but as a physicochemical bioisostere for substituents on a meta-substituted benzene ring. We will delve into the unique electronic and steric properties of the C₂F₅ group, its profound impact on lipophilicity and metabolic stability, and the synthetic methodologies for its incorporation. This document serves as a technical resource for medicinal chemists and drug development professionals seeking to leverage this powerful, yet underutilized, functional group to overcome common optimization hurdles.

Introduction: Beyond Geometric Mimicry in Bioisosterism

The concept of bioisosterism—the replacement of a functional group with another that retains the parent molecule's biological activity—is a foundational strategy in medicinal chemistry.[7][8] Historically, this has often involved substituting groups with similar steric and electronic properties. For aromatic systems, this has led to the development of innovative saturated scaffolds, such as bicyclo[1.1.1]pentane (BCP) for para-substituted benzenes, which replicate the geometry of substituent exit vectors while improving properties like solubility and metabolic stability.[1]

However, the challenge of creating true geometric mimics for meta-substituted benzenes remains a significant hurdle.[2][3] This guide proposes a paradigm shift: instead of focusing on geometric fidelity, we can consider a bioisosteric replacement that reproduces the functional contributions of a meta-substituent. Many meta-substituents are employed not for a specific directional interaction, but to modulate the overall electronics, lipophilicity, and metabolic profile of the molecule.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[9][10][11][12] The pentafluoroethyl (C₂F₅) group, in particular, offers a unique and potent combination of properties. Herein, we explore the C₂F₅ group as a functional bioisostere, capable of replacing an entire meta-substituted phenyl ring system to confer desirable drug-like properties.

Physicochemical Profile of the Pentafluoroethyl Group

The C₂F₅ group's utility stems from a unique combination of electronic, steric, and lipophilic characteristics that distinguish it from both its hydrocarbon counterpart and the more common trifluoromethyl (CF₃) group.

-

Electronic Effects : The C₂F₅ group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). This significantly lowers the electron density of the aromatic ring, making it less susceptible to oxidative metabolism.[13] This deactivating effect is crucial for enhancing the stability of the entire molecule.[12][14]

-

Lipophilicity : One of the most dramatic effects of introducing a C₂F₅ group is the substantial increase in lipophilicity.[15][16] This property is critical for modulating a compound's ability to cross cellular membranes, which can directly impact bioavailability and target engagement.[17][18]

-

Metabolic Stability : The strength of the C-F bond (considerably stronger than a C-H bond) makes the C₂F₅ group exceptionally resistant to enzymatic attack, particularly by Cytochrome P450 enzymes.[9][10][19] By replacing a metabolically labile group or blocking a site of metabolism, the C₂F₅ group can significantly extend a compound's half-life.[14][20]

-

Conformational Influence : The C₂F₅ group is not a passive substituent. Its size and the potential for gauche effects involving the C-C and C-F bonds can influence the preferred conformation of the molecule, which can be a critical factor in receptor binding.[21][22]

Data Presentation: Comparative Physicochemical Properties

To contextualize the impact of the C₂F₅ group, the following table compares its properties against common substituents often found in the meta-position of bioactive molecules.

| Substituent | Hansch Lipophilicity Parameter (π) | Hammett Constant (σ_m) | van der Waals Volume (ų) | Role in Drug Design |

| -C₂F₅ | +1.53 (est.) | +0.52 | ~63.5 | Strongly lipophilic, strong electron-withdrawer, metabolic blocker |

| -CF₃ | +0.88 | +0.43 | ~42.6 | Lipophilic, electron-withdrawer, metabolic blocker[9] |

| -Cl | +0.71 | +0.37 | ~19.9 | Lipophilic, moderate electron-withdrawer |

| -CN | -0.57 | +0.56 | ~29.0 | Polar, strong electron-withdrawer, H-bond acceptor |

| -NO₂ | -0.28 | +0.71 | ~33.2 | Polar, very strong electron-withdrawer, potential toxicity |

| -CH₃ | +0.56 | -0.07 | ~22.4 | Lipophilic, weak electron-donor |

| -H | 0.00 | 0.00 | ~7.3 | Baseline reference |

Data compiled and estimated from various sources for comparative purposes.

Strategic Application: The C₂F₅ Group as a Physicochemical Mimic

The central thesis of this guide is the use of the C₂F₅ group to replace not just a single substituent, but the combined physicochemical vector of a meta-substituted arene. This is a non-classical bioisosteric replacement strategy.

Consider a lead compound containing a meta-nitrophenyl or meta-cyanophenyl group. These groups are often included to provide strong electron-withdrawing character and polarity. However, they may also introduce metabolic liabilities or poor permeability. Replacing the entire substituted ring with a C₂F₅-phenyl group can achieve the desired electron-withdrawing effect while simultaneously increasing lipophilicity and blocking metabolism.

Caption: Geometric vs. Physicochemical Bioisosterism.

When to Employ This Strategy:

-

Metabolic Instability: When the parent aromatic ring or its meta-substituent is a primary site of oxidative metabolism.[12]

-

Poor Permeability: When the lead compound has low lipophilicity, hindering its ability to cross biological membranes.

-

Toxicity Concerns: To replace groups with known liabilities, such as the nitro group, which can be reduced to toxic metabolites.

-

Intellectual Property: To create novel chemical matter with significantly improved properties, thereby strengthening patent positions.[4]

Synthetic Methodologies for Aromatic Pentafluoroethylation

The practical application of this strategy hinges on the accessible and reliable synthesis of C₂F₅-substituted arenes. Several robust methods have been developed.

Caption: Workflow for Selecting a Pentafluoroethylation Method.

Key Experimental Protocol: Copper-Catalyzed Pentafluoroethylation of Aryl Iodides

This protocol provides a reliable method for introducing the C₂F₅ group onto an aromatic ring starting from a readily available aryl iodide. The causality behind these choices is critical: copper is an effective catalyst for this transformation, DMF is a polar aprotic solvent that facilitates the reaction, and the specific temperature is optimized for reaction rate versus decomposition.

Objective: To synthesize 1-pentafluoroethyl-3-nitrobenzene from 1-iodo-3-nitrobenzene.

Materials:

-

1-iodo-3-nitrobenzene (1.0 equiv)

-

Copper powder (2.0 equiv)

-

Pentafluoroethyl iodide (C₂F₅I) (1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add copper powder (2.0 equiv).

-

Reagent Addition: Under a positive flow of nitrogen, add anhydrous DMF. Stir the suspension and add 1-iodo-3-nitrobenzene (1.0 equiv).

-

Reaction Initiation: Add pentafluoroethyl iodide (1.5 equiv) to the stirred suspension via syringe.

-

Heating: Heat the reaction mixture to 120 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS. Rationale: This temperature provides sufficient energy to overcome the activation barrier for the oxidative addition and subsequent reductive elimination steps without significant decomposition of the C₂F₅I reagent.

-

Workup: After completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite to remove copper salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (3x) and brine (1x) to remove DMF and residual salts.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-pentafluoroethyl-3-nitrobenzene.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.

This self-validating protocol includes clear steps for reaction, workup, and purification, with in-process controls (TLC/GC-MS) and final characterization to ensure the integrity of the result.

Conclusion and Future Perspectives

The pentafluoroethyl group offers a compelling, albeit non-classical, solution to the challenges associated with meta-substituted benzene rings in drug discovery. By shifting the focus from geometric mimicry to physicochemical function, medicinal chemists can unlock a powerful tool for enhancing metabolic stability, modulating lipophilicity, and creating novel intellectual property. The C₂F₅ group acts as a "metabolic shield" and a "lipophilicity booster," providing a unique combination of properties that is difficult to achieve with other single substituents.

Future advancements in this area will likely focus on the development of more efficient, milder, and scalable late-stage pentafluoroethylation methods. As these synthetic tools become more accessible, the systematic exploration of the C₂F₅ group as a strategic bioisostere in diverse drug discovery programs is poised to grow, offering new avenues to optimize the drug-like properties of next-generation therapeutics.

References

-

Convenient Synthesis of Pentafluoroethyl Thioethers via Catalytic Sandmeyer Reaction with a Stable Fluoroalkylthiolation Reagent. (2016). Organic Chemistry Frontiers. [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). Molecules. [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (2017). Journal of Medicinal Chemistry. [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (2017). PubMed. [Link]

-

(Bio)isosteres of ortho- and meta-substituted benzenes. (2024). RSC Medicinal Chemistry. [Link]

-

Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. (2026). Organic Letters. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Pharmaceuticals. [Link]

-

Phenol (bio)isosteres in drug design and development. (2024). Archiv der Pharmazie. [Link]

-

Substrate scope of pentafluoroethylation catalyzed by 1 using acid-C2F5–Togni reagent. (2022). ResearchGate. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). Journal of Medicinal Chemistry. [Link]

-

Original Method of Synthesis of Pentafluoroethyl Iodide. (N.d.). Fluorine notes. [Link]

-

The C–F bond as a conformational tool in organic and biological chemistry. (2010). Beilstein Journal of Organic Chemistry. [Link]

-

Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. (2019). Molecules. [Link]

-

(Pentafluoroethyl)benzene. (2025). PubChem. [Link]

-

1,4-Bis(1,1,2,2,2-pentafluoroethyl)benzene. (2026). CAS Common Chemistry. [Link]

-

Phenol (bio)isosteres in drug design and development. (2024). ResearchGate. [Link]

-

1,1,2,2,2-Pentafluoroethyl. (2021). PubChem. [Link]

-

The Pentafluorosulfanyl Group (SF5). (N.d.). Rowan. [Link]

-

The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (N.d.). ChemRxiv. [Link]

-

A new bioisostere for meta-substituted arenes. (2022). Department of Chemistry, University of Oxford. [Link]

-

Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (N.d.). Molecules. [Link]

-

Properties of Arenes. (2023). Chemistry LibreTexts. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). MDPI. [Link]

-

Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. (2023). PRISM BioLab. [Link]

-

Evaluating Solvent Effects on Benzene Ring Conformation. (2026). Patsnap Eureka. [Link]

-

Fluoroalkane and perfluoroalkane synthesis. (N.d.). Organic Chemistry Portal. [Link]

-

Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. (2022). ChemRxiv. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (N.d.). ChemRxiv. [Link]

-

19F- and 18F-Arene Deoxyfluorination via Organic Photoredox-Catalysed Polarity-Reversed Nucleophilic Aromatic Substitution. (N.d.). Nature Chemistry. [Link]

-

The Electronic Properties of Fluoroalkyl Groups. Fluorine p-π Interaction. (2002). Journal of the American Chemical Society. [Link]

-

The orthogonal impact of lipophilicity and aromatic ring count on solubility distribution. (N.d.). ResearchGate. [Link]

-

Bioisosteres for Benzene. (2025). Denmark Group, University of Illinois. [Link]

-

16.4: Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts. [Link]

-

Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). Beilstein Journal of Organic Chemistry. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (N.d.). Journal of Medicinal Chemistry. [Link]

-

Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. (N.d.). ACS Medicinal Chemistry Letters. [Link]

-

Metabolic Stability. (2021). Pharma Focus Asia. [Link]

-

Application of Bioisosteres in Drug Design. (2012). SlideShare. [Link]

-

Synthesis of [Ph5FQPhO-diEH-PDI]-[Ph5FQ] Polymer. (2023). MDPI. [Link]

-

EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". (2018). Master Organic Chemistry. [Link]

-

Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes. (2023). Antioxidants. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new bioisostere for meta-substituted arenes | Department of Chemistry [chem.ox.ac.uk]

- 4. enamine.net [enamine.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]

- 7. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]

- 8. chigroup.site [chigroup.site]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apolloscientific.co.uk [apolloscientific.co.uk]

- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Chloro-2-(pentafluoroethyl)benzene|CAS 118559-18-5 [benchchem.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 18. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmafocusasia.com [pharmafocusasia.com]

- 20. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 21. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluating Solvent Effects on Benzene Ring Conformation [eureka.patsnap.com]

An In-depth Technical Guide to 1-Fluoro-3-(pentafluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-3-(pentafluoroethyl)benzene, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. While a specific PubChem Compound Identification (CID) for this molecule is not currently available, this document synthesizes information based on structurally related compounds and the well-established principles of fluorine chemistry. The guide covers its physicochemical properties, potential synthetic routes, and prospective applications, with a particular focus on its utility as a building block in the design of novel therapeutic agents and advanced materials. The strategic placement of both a fluorine atom and a pentafluoroethyl group on the benzene ring imparts unique electronic and lipophilic characteristics, making it a valuable scaffold for modulating the properties of lead compounds in drug discovery.

Introduction: The Strategic Role of Fluorine in Molecular Design

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique properties of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and physicochemical properties.[1] Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2][3]

1-Fluoro-3-(pentafluoroethyl)benzene is a prime example of a strategically fluorinated building block. The presence of a fluorine atom and a pentafluoroethyl group on the benzene ring creates a distinct electronic and steric environment. This disubstituted benzene derivative serves as a versatile intermediate for the synthesis of more complex molecules with tailored properties.

Physicochemical Properties and Structural Analysis

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₄F₆ | Based on the chemical structure. |

| Molecular Weight | ~214.11 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light-colored liquid | Typical for many fluorinated aromatic compounds. |

| Boiling Point | Estimated to be in the range of 140-160 °C | Based on the boiling points of similar fluorinated benzenes. |

| Lipophilicity (LogP) | High | The presence of six fluorine atoms significantly increases lipophilicity. |

| Reactivity | The aromatic ring is deactivated towards electrophilic substitution. | Both the fluorine and pentafluoroethyl groups are electron-withdrawing. |

Structural Diagram:

Caption: Chemical structure of 1-Fluoro-3-(pentafluoroethyl)benzene.

Synthesis Strategies

The synthesis of 1-Fluoro-3-(pentafluoroethyl)benzene can be approached through several established methods in organofluorine chemistry. A plausible synthetic workflow is outlined below.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 1-Fluoro-3-(pentafluoroethyl)benzene.

Experimental Protocol: Copper-Mediated Cross-Coupling

This protocol is a generalized procedure based on established cross-coupling reactions for the formation of carbon-perfluoroalkyl bonds.

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-1-fluorobenzene (1 equivalent), copper powder (2-3 equivalents), and a suitable aprotic polar solvent (e.g., DMF or NMP).

-

Addition of Reagent: Add pentafluoroethyl iodide (1.5-2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 120-160 °C and stir vigorously for 12-24 hours. The reaction progress should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the copper salts and dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield 1-Fluoro-3-(pentafluoroethyl)benzene.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of 1-Fluoro-3-(pentafluoroethyl)benzene makes it a highly valuable building block in several areas of research and development.

4.1. Medicinal Chemistry and Drug Design

The incorporation of fluorinated moieties is a widely used strategy to enhance the drug-like properties of therapeutic candidates.[6][7] The 1-fluoro-3-(pentafluoroethyl)phenyl group can be incorporated into lead compounds to:

-

Increase Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, prolonging the half-life of a drug.

-

Modulate Lipophilicity: The high lipophilicity of the pentafluoroethyl group can enhance membrane permeability and oral bioavailability.

-

Fine-tune pKa: The electron-withdrawing nature of the fluorine substituents can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding and pharmacokinetic properties.[3]

-

Enhance Binding Affinity: The unique electronic properties of the fluorinated ring can lead to favorable interactions with biological targets.

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate fluorinated aromatic rings.

-

Neuroscience: The blood-brain barrier penetration of CNS-active drugs can be improved by increasing lipophilicity.

-

Infectious Diseases: Fluorinated quinolones are a well-known class of antibiotics.[7]

Logical Relationship of Fluorination to Drug Properties:

Caption: Impact of the 1-fluoro-3-(pentafluoroethyl)phenyl moiety on drug properties.

4.2. Materials Science

Fluorinated aromatic compounds are also utilized in the development of advanced materials, including:

-

Liquid Crystals: The polarity and rigidity of the fluorinated benzene ring can influence the mesophase behavior of liquid crystalline materials.

-

Polymers: Incorporation of fluorinated monomers can lead to polymers with enhanced thermal stability, chemical resistance, and low surface energy.

-

Organic Electronics: The electronic properties of organic semiconductors can be tuned through fluorination to improve charge transport and device performance.

Safety and Handling

As with all fluorinated organic compounds, 1-Fluoro-3-(pentafluoroethyl)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For research use only, not intended for diagnostic or therapeutic use.[8]

Conclusion

1-Fluoro-3-(pentafluoroethyl)benzene represents a valuable and versatile building block for the synthesis of novel organic molecules. Its strategic fluorination pattern provides a powerful tool for medicinal chemists and materials scientists to modulate molecular properties and design next-generation therapeutic agents and high-performance materials. While a dedicated entry in public chemical databases is currently absent, its synthesis is achievable through established methodologies, and its potential applications are vast and compelling.

References

-

Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

-

Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Link]

-

Importance of Fluorine in Benzazole Compounds. MDPI. [Link]

-

1-Chloro-3-(pentafluoroethyl)-benzene | C8H4ClF5 | CID 16744460. PubChem. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

(Pentafluoroethyl)benzene | C8H5F5 | CID 11298517. PubChem. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. 1-Chloro-3-(pentafluoroethyl)-benzene | C8H4ClF5 | CID 16744460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (Pentafluoroethyl)benzene | C8H5F5 | CID 11298517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 8. 1-Fluoro-3-(pentafluoroethyl)benzene | SCBT - Santa Cruz Biotechnology [scbt.com]

fluorinated aromatic building blocks for medicinal chemistry

Title: Strategic Integration of Fluorinated Aromatic Building Blocks in Medicinal Chemistry: A Technical Guide

Introduction As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently leverage the "fluorine effect" to rescue failing chemical series. The strategic incorporation of fluorinated aromatic building blocks is not merely a structural tweak; it is a profound physicochemical intervention. Fluorine’s unique properties—its extreme electronegativity (3.98 on the Pauling scale), small atomic radius (~1.47 Å, closely mimicking hydrogen's ~1.20 Å), and the exceptional strength of the C(sp²)–F bond (~552 kJ/mol)—allow medicinal chemists to precisely modulate a molecule's pharmacokinetics and pharmacodynamics without drastically altering its steric bulk[1],[2]. This guide explores the mechanistic causality behind fluorination and provides self-validating protocols for integrating these critical building blocks.

Understanding why we introduce fluorinated aromatics dictates where we place them. The effects are highly predictable if one understands the underlying physical chemistry[3],[4].

-

Metabolic Shielding: Cytochrome P450 (CYP450) enzymes typically oxidize electron-rich aromatic rings or benzylic positions. Replacing a vulnerable C–H bond with a robust C–F bond directly blocks this oxidative liability[2]. The high bond dissociation energy of the C–F bond prevents hydrogen abstraction, effectively shunting metabolism away from the fluorinated site[5].

-

pKa Tuning and Permeability: Fluorine exerts a strong inductive electron-withdrawing effect (-I). When placed near a basic amine, a fluorinated aromatic ring pulls electron density away through the σ-bond network, lowering the amine's pKa[2],[6]. This increases the proportion of the un-ionized drug at physiological pH (7.4), dramatically enhancing passive membrane permeability and oral bioavailability[5].

-

Lipophilicity (LogP) Adjustments: While aliphatic fluorination can sometimes decrease lipophilicity due to polarity, the monofluorination of an aromatic ring typically increases LogP by +0.14 units, and a trifluoromethyl (-CF₃) group can increase it by nearly a full log unit[7]. This is critical for optimizing blood-brain barrier (BBB) penetration in CNS-active agents[5].

Table 1: Quantitative Impact of Aromatic Fluorination on Physicochemical Properties

| Property | Mechanistic Causality | Typical Shift / Quantitative Effect |

| Lipophilicity (LogP) | High electronegativity and low polarizability of the F atom on aromatic systems. | Monofluorination: +0.14 log units.-CF₃ group: +0.8 to +1.0 log units[7]. |

| Acidity/Basicity (pKa) | Strong inductive electron-withdrawing effect (-I) through σ-bonds. | Lowers pKa of adjacent basic amines by 1–2 units[2]. |

| Metabolic Stability | C(sp²)–F bond strength (~552 kJ/mol) resists CYP450-mediated oxidation. | Significantly increases in vitro intrinsic half-life (t₁/₂)[2]. |

| Binding Affinity | Fluorine acts as a weak hydrogen-bond acceptor; alters local dipole moments. | Enhances target residence time; stabilizes specific bioactive conformations[4],. |

Decision Workflow for Fluorinated Building Blocks

The selection of a fluorinated aromatic building block must be hypothesis-driven. The following workflow illustrates the logical progression from identifying a lead liability to synthetic execution.

Decision workflow for integrating fluorinated aromatics in lead optimization.

Synthetic Methodologies & Experimental Protocols

To physically realize these designs, we rely on robust synthetic methodologies. The two most reliable methods for incorporating fluorinated aromatics are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Methodology A: Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines

Causality & Mechanism: SNAr is a cornerstone reaction in medicinal chemistry[8],[9]. The strong electron-withdrawing nature of fluorine activates the aromatic ring (especially pyridines and pyrimidines) for nucleophilic attack. Paradoxically, while the C–F bond is the strongest carbon-halogen bond, fluoride is an excellent leaving group in SNAr. This is because the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer intermediate—or, as recent kinetic isotope effect (KIE) studies have proven, via a concerted single-transition-state mechanism in many heterocycles[8],[10]. The high electronegativity of fluorine stabilizes the accumulating negative charge in the transition state, making fluoropyridines up to 320 times more reactive than their chloropyridine counterparts[8].

Protocol 1: General SNAr of 2-Fluoropyridine with Secondary Amines Self-Validation Check: The reaction's progress can be unambiguously tracked via ¹⁹F NMR. The disappearance of the distinct aryl-fluoride signal (typically between -60 and -80 ppm depending on the heterocycle) confirms complete conversion.

-

Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 2-fluoropyridine (1.0 equiv, e.g., 1.0 mmol) in anhydrous tert-amyl alcohol (5.0 mL) to achieve a 0.2 M concentration[8].

-

Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.2 equiv)[8]. If the amine is a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 equiv).

-

Reaction Execution: Seal the vial and heat the mixture to 110 °C in a heating block. Stir vigorously for 12–18 hours[8].

-

Monitoring: Monitor the reaction via LC-MS or ¹⁹F NMR. The high reactivity of the C–F bond ortho to the pyridine nitrogen generally ensures >95% conversion.

-

Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL)[8].

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Methodology B: Palladium-Catalyzed C–F Activation in Polyfluoroarenes

Causality & Mechanism: While isolated C–F bonds are generally inert to palladium-catalyzed cross-coupling, polyfluorinated aromatics (e.g., pentafluorobenzene or fluorinated nitrobenzenes) possess highly electron-deficient rings. This extreme electron deficiency lowers the LUMO of the arene, facilitating the oxidative addition of electron-rich Pd(0) species directly into the C–F bond[11]. This allows for the selective functionalization of fluorinated building blocks without needing pre-halogenated (bromo/iodo) precursors.

Protocol 2: Suzuki-Miyaura Coupling via C–F Activation Self-Validation Check: Regioselectivity is governed by the electronic directing effects of adjacent groups (e.g., ortho to a nitro or imine group). ¹H-¹⁹F HOESY NMR can be used post-isolation to validate the regiochemical outcome.

-

Catalyst Preparation: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (5 mol%) and a bulky, electron-rich phosphine ligand such as XPhos or PCy₃ (10 mol%).

-

Reagent Loading: Add the polyfluoroarene (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

-

Solvent Addition: Suspend the mixture in anhydrous, degassed toluene (0.1 M).

-

Reaction Execution: Seal the tube, remove from the glovebox, and heat to 100 °C for 24 hours under vigorous stirring.

-

Workup & Isolation: Cool the reaction, dilute with dichloromethane, and filter through a pad of Celite. Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the cross-coupled fluorinated product.

Conclusion

The deployment of fluorinated aromatic building blocks is a precision instrument in the medicinal chemist's toolkit. By understanding the thermodynamic and kinetic causality behind their physicochemical effects and synthetic reactivity, we can rationally design molecules that overcome severe ADME and binding liabilities, ultimately accelerating the delivery of safer, more efficacious therapeutics.

References

-

Applications of Fluorine in Medicinal Chemistry | ACS Publications | 1

-

Fluorine in Pharmaceuticals: Key Properties & Drug Development | AiFChem | 2

-

Fluorine in drug discovery: Role, design and case studies | Pharmacy Journal | 5

-

Comparison of the changes in Log P of selected alkyl and fluoroalkyl... | ResearchGate | 7

-

The Many Roles for Fluorine in Medicinal Chemistry | ACS Publications |4

-

fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery | Chimica |

-

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines | Benchchem | 8

-

One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted | Springer Nature | 10

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | NIH | 9

-

Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions | ResearchGate | 11

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. communities.springernature.com [communities.springernature.com]

- 11. researchgate.net [researchgate.net]

pentafluoroethyl group vs trifluoromethyl group steric bulk

Technical Guide: Pentafluoroethyl ( ) vs. Trifluoromethyl ( ) – Steric and Electronic Profiling in Drug Design

Executive Summary

In modern medicinal chemistry, the strategic replacement of hydrogen or methyl groups with fluorinated motifs is a cornerstone of lead optimization. While the trifluoromethyl (

This guide provides a rigorous technical comparison of these two fluoroalkyl groups. The core distinction lies in the conformational swept volume : while

Physicochemical Comparative Analysis

The following dataset synthesizes key steric, electronic, and lipophilic parameters. These values serve as the baseline for rational substitution strategies.

Table 1: Comparative Physicochemical Profile[1]

| Parameter | Trifluoromethyl ( | Pentafluoroethyl ( | Significance in Drug Design |

| Steric Bulk (A-Value) | ~2.4 - 2.5 kcal/mol | > 2.6 kcal/mol (Est.)* | |

| Hansch Lipophilicity ( | 0.88 | 1.23 | |

| Hammett Constant ( | 0.54 | 0.52 | Nearly identical electron-withdrawing power; switching groups rarely disrupts electronic pharmacophores. |

| Hammett Constant ( | 0.43 | 0.46 | Similar inductive influence on meta positions. |

| Molar Refractivity (MR) | ~5.0 | ~10.0 | |

| Bond Length ( | 1.50 Å | 1.50 Å ( | Similar bond lengths, but the |

*Note: The A-value for

Conformational Dynamics & Steric Bulk

The steric difference between these groups is not merely scalar but vectorial .

-

(The Rigid Rotor): The

-

(The Dynamic Sweeper): The pentafluoroethyl group possesses a

-

Gauche Effect: The 1,2-difluoro motif induces a helical twist, often preferring a gauche conformation relative to substituents on the scaffold, which can lock the group into a specific orientation, creating a "steric wall" in the binding pocket.

-

Extension: The

group extends the fluorinated surface by approximately 2.5 Å, allowing it to reach into deeper hydrophobic pockets that

-

Visualization: Steric Decision Framework

Figure 1: Decision logic for substituting

Case Studies in Drug Design

Case Study A: p97 Inhibitors (Indole Series)

In a study of p97 ATPase inhibitors, replacing a

-

Mechanistic Insight: The binding pocket was sterically restricted. The larger swept volume of the

group caused a steric clash with the protein backbone, preventing the inhibitor from achieving the optimal binding pose. This validates the "Check 2" node in the diagram above.

Case Study B: Fulvestrant (ER Antagonist)

Fulvestrant utilizes a pentafluoroethyl side chain on the sulfoxide linker.

-

Mechanistic Insight: The

group here serves a dual purpose:-

Metabolic Blocking: It protects the terminal positions from rapid oxidative metabolism (CYP450).

-

Lipophilic Anchoring: The increased lipophilicity (

) anchors the side chain into the hydrophobic core of the Estrogen Receptor, driving the antagonist conformation (helix 12 displacement).

-

Experimental Protocols

To validate the impact of this substitution in your own series, use the following self-validating protocols.

Protocol 1: Differential Lipophilicity Assessment ( )

Objective: Quantify the lipophilic shift when swapping

Methodology:

-

Preparation: Prepare 10 mM DMSO stocks of both the

and -

HPLC Setup: Use a C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase: Isocratic elution with 50:50 Methanol:Phosphate Buffer (pH 7.4).

-

Calibration: Inject a standard mixture of toluene (

2.7) and naphthalene ( -

Measurement: Inject analytes in triplicate. Calculate the capacity factor

, where -

Validation: The

analog must elute later than the -

Calculation:

.

Protocol 2: 19F-NMR Rotational Barrier Analysis

Objective: Assess the conformational rigidity and "swept volume" of the

Methodology:

-

Sample: Dissolve 5 mg of the

analog in -

Acquisition: Acquire a standard 19F-NMR spectrum at 298 K. You should see two distinct signals: a triplet (

) and a quartet ( -

Variable Temperature (VT): Cool the sample in 10 K increments down to 180 K.

-

Observation:

-

Fast Rotation: Sharp signals at room temperature indicate free rotation (averaged environment).

-

Restricted Rotation: Broadening or splitting of the

AB system at low temperatures indicates a high rotational barrier.

-

-

Analysis: If the

fluorines become diastereotopic (splitting into an AB quartet) at physiological temperature (310 K), the group is sterically locked, acting as a rigid, bulky wall rather than a rotating cone.

Visualization: Experimental Workflow

Figure 2: Workflow for synthesis and validation of pentafluoroethyl analogs.

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).

-

Leroux, F. R., et al. (2005). "Trifluoromethyl Ethers and -Thioethers as Tools for Medicinal Chemistry and Drug Discovery." ChemMedChem. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Althoff, T. J., et al. (2015). "Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97." ACS Medicinal Chemistry Letters. Link

-

Petrov, V. A. (2010). "Synthesis and Properties of Pentafluoroethyl-Containing Compounds." Advances in Organic Synthesis. Link

1,1,2,2,2-pentafluoroethylbenzene derivatives literature

An In-depth Technical Guide to 1,1,2,2,2-Pentafluoroethylbenzene Derivatives

Executive Summary

The 1,1,2,2,2-pentafluoroethyl (C₂F₅) group is an increasingly important substituent in the fields of medicinal chemistry, agrochemicals, and materials science. When appended to a benzene ring, it imparts a unique combination of electronic and physicochemical properties that distinguish it from the more ubiquitous trifluoromethyl (CF₃) group. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, reactivity, and application of 1,1,2,2,2-pentafluoroethylbenzene derivatives. We delve into the causality behind experimental choices, provide detailed protocols for key synthetic transformations, and explore the strategic use of the pentafluoroethyl moiety as a bioisostere to enhance molecular properties.

The Strategic Importance of the Pentafluoroethyl Group

The introduction of fluorine into organic molecules is a cornerstone of modern molecular design, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] While the trifluoromethyl (CF₃) group has been a mainstay, the pentafluoroethyl (C₂F₅) group offers distinct advantages. The C₂F₅ moiety provides increased lipophilicity and can lead to improved bioactivity compared to its CF₃ counterpart.[2] This makes it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The C₂F₅ group is considered a "lipophilic hydrogen bond donor" due to the polarization of the C-H bond in the related -CH₂CF₃ group, but its perfluorinated nature in C₂F₅ primarily contributes to its role as a stable, bulky, and highly electronegative substituent. It is often employed as a bioisostere for other chemical groups like the trifluoromethyl, tert-butyl, or nitro groups to fine-tune a molecule's properties for enhanced biological performance.[3][4]

Physicochemical Properties and Bioisosterism

The utility of the pentafluoroethyl group stems from its unique physicochemical characteristics. Its strong electron-withdrawing nature significantly lowers the pKa of nearby acidic protons and influences the electron density of the aromatic ring. However, its most valued contribution is often the modulation of lipophilicity.

Table 1: Comparative Physicochemical Properties of Common Bioisosteres

| Property | Hydrogen (H) | tert-Butyl (t-Bu) | Trifluoromethyl (CF₃) | Pentafluoroethyl (C₂F₅) | Pentafluorosulfanyl (SF₅) |

| Hansch-Leo π Value | 0.00 | 1.98 | 0.88 | 1.37 | 1.51 |

| Steric (Taft E_s) | 1.24 | -1.54 | -1.16 | -1.31 | -1.63 |

| Electronic (σ_m) | 0.00 | -0.07 | 0.43 | 0.47 | 0.61 |

Note: Values are approximations and can vary based on the molecular context. Data compiled from various sources on substituent effects.

As shown in the table, the C₂F₅ group has a higher lipophilicity (π value) than the CF₃ group, making it a useful alternative when increased passage through biological membranes is desired. This strategic replacement of one group with another that retains similar biological activity but alters physicochemical properties is the essence of bioisosterism, a key tactic in drug design.[5][6][7][8]

Synthetic Methodologies

The incorporation of a pentafluoroethyl group onto a benzene ring can be achieved through several strategic pathways. The choice of method depends on the desired substitution pattern, the presence of other functional groups, and scalability.

Direct Pentafluoroethylation of Aromatic Systems

Directly introducing the C₂F₅ group onto a pre-existing benzene ring is a highly efficient approach. Modern methods have moved beyond harsh conditions, employing radical-based and transition-metal-catalyzed reactions.

-

Radical Pentafluoroethylation: Reagents that serve as sources of the pentafluoroethyl radical (C₂F₅•) are highly effective. For instance, pentafluoroethyl sulfoximine can be used under mild photocatalytic conditions to react with styrene derivatives, introducing the C₂F₅ group across the double bond.[9] Pentafluoroethyl iodide (C₂F₅I) is another valuable synthon, capable of participating in radical reactions with aromatic compounds to yield pentafluoroethylated arenes.[10][11]

-

Copper-Mediated Reactions: Copper-based reagents are versatile for forming C-C₂F₅ bonds. A [CuCF₂CF₃] species, which can be generated in situ, reacts effectively with (hetero)aryl boronates and other precursors.[2][9] These methods often exhibit broad substrate scope and functional group tolerance.

Caption: General workflow for synthesis and derivatization.

Derivatization of the Pentafluoroethylbenzene Core

Once the pentafluoroethylbenzene core is synthesized, the aromatic ring can be further functionalized using standard organic reactions. The C₂F₅ group is strongly electron-withdrawing and acts as a deactivator and a meta-director for electrophilic aromatic substitution (EAS). Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation will predominantly occur at the 3- and 5-positions of the benzene ring. This directive effect must be a primary consideration in any multi-step synthesis plan.

Reactivity Profile

Understanding the reactivity of both the aromatic ring and the pentafluoroethyl group is crucial for predicting reaction outcomes and designing stable molecules.

Electrophilic Aromatic Substitution

As noted, the C₂F₅ group deactivates the benzene ring towards electrophiles. This is due to the powerful inductive electron withdrawal by the five fluorine atoms. The reaction rates for EAS are significantly slower compared to benzene itself, often requiring more forcing conditions (e.g., stronger Lewis acids, higher temperatures) to achieve good yields.

Caption: Meta-directing effect of the C2F5 group in EAS.

C-F Bond Activation

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the C₂F₅ group generally inert. However, under specific conditions, typically involving transition metal complexes, selective C-F bond activation can occur.[12][13][14][15] This area of research is at the forefront of organometallic chemistry and provides pathways for the controlled degradation or novel functionalization of polyfluorinated compounds.[15] For example, low-valent metal centers (e.g., Rh, Ni) can insert into a C-F bond, particularly in fluoroaromatics, leading to new organometallic species that can be further elaborated.[12][16]

Applications in Drug Discovery and Materials Science

The unique properties of the C₂F₅ group have led to its application in several high-value areas.

-

Medicinal Chemistry: The primary application is in drug design, where the C₂F₅ group acts as a bioisostere to enhance potency, improve metabolic stability, and increase membrane permeability.[17] Its introduction can block sites of metabolism (e.g., P450 oxidation) and its lipophilicity can improve absorption, distribution, metabolism, and excretion (ADME) properties.

-

Materials Science: In materials science, the incorporation of perfluorinated chains like the C₂F₅ group can lead to materials with low surface energy, high thermal stability, and chemical inertness.[18][19] These properties are desirable for creating hydrophobic and oleophobic surfaces, stable liquid crystals, and specialty polymers with low coefficients of friction.[18][20]

Detailed Experimental Protocols

To provide a practical, field-proven insight, the following section details a representative experimental procedure.

Protocol 1: Photocatalytic Oxy-Pentafluoroethylation of Styrene

This protocol is adapted from methodologies developed for the radical functionalization of alkenes.[9] It demonstrates the use of a sulfoximine reagent as a C₂F₅ radical source under mild, visible-light-mediated conditions.

Materials:

-

Styrene derivative (1.0 equiv)

-

Pentafluoroethyl sulfoximine reagent (1.5 equiv)

-

Photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%)

-

Nucleophile (e.g., water, alcohol, 5.0 equiv)

-

Solvent (e.g., Acetonitrile, degassed)

-

Blue LED light source (450 nm)

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add the styrene derivative, pentafluoroethyl sulfoximine reagent, and photocatalyst.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent and the nucleophile via syringe.

-

Seal the tube and place it approximately 5 cm from the blue LED light source.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, remove the light source and quench the reaction by opening it to the air.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired pentafluoroethylated product.

Causality: The photocatalyst, upon excitation by blue light, engages in a single-electron transfer (SET) with the sulfoximine reagent, generating the key C₂F₅ radical. This radical adds regioselectively to the styrene double bond, creating a benzylic radical intermediate. This intermediate is then trapped by the nucleophile (e.g., water) and subsequently oxidized to complete the catalytic cycle, yielding the final difunctionalized product. The mild conditions preserve sensitive functional groups and offer a high degree of control.

Conclusion

The 1,1,2,2,2-pentafluoroethylbenzene framework represents a valuable platform for the development of advanced molecules. Its derivatives offer a compelling set of physicochemical properties that can be strategically leveraged by researchers in drug discovery to overcome challenges related to metabolic instability and bioavailability. The continued development of novel synthetic methods for the introduction and functionalization of the C₂F₅ group will further expand its utility.[2] This guide serves as a foundational resource, grounded in established chemical principles and authoritative literature, to aid scientists in harnessing the full potential of this unique fluorinated moiety.

References

- Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives.

- ChemInform Abstract: 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine: A New Selective Fluorinating Agent.

-

1,1,2,2,2-Pentafluoroethyl | C2F5 | CID 137907. PubChem. [Link]

-

Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. PubMed. [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]

-

Original Method of Synthesis of Pentafluoroethyl Iodide. Fluorine notes. [Link]

-

Bioisosteres in Medicinal Chemistry. Wiley. [Link]

-

Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. ResearchGate. [Link]

- Continuous process for the preparation of pentafluoroethyl iodide.

-

Preparation and Characterization of Pentafluoro‐λ‐sulfanyldifluoromethane and Pentafluoro‐λ‐sulfanyl‐1,1,2,2‐tetrafluoroethane. ResearchGate. [Link]

-

Does (2-fluoroethyl)benzene undergo elimination via E1cb or E2? Chemistry Stack Exchange. [Link]

-

Rapid Intermolecular Carbon-Fluorine Bond Activation of Pentafluoropyridine at Nickel(0). pubs.acs.org. [Link]

-

Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. National Center for Biotechnology Information. [Link]

-

Identification of a New Pentafluorosulfanyl-Substituted Chalcone with Activity Against Hepatoma and Human Parasites. MDPI. [Link]

-

Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene. MDPI. [Link]

-

C-H and C-F bond activation reactions of pentafluorostyrene at rhodium complexes. pubs.rsc.org. [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. ijpsr.com. [Link]

-

Synthesis of Pentafluoroethylated Heterocycles via Cycloaddition of Dipoles With Pentafluoropropanenitrile Derived From R115. ResearchGate. [Link]

-

(a) Overview of the reactivity of 1²⁺ towards hexafluorobenzene,... ResearchGate. [Link]

-

Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

-

The Pentafluorosulfanyl Group (SF5). Rowan. [Link]

-

Bioisosteres in Medicinal Chemistry. ResearchGate. [Link]

-

Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][9][21]thiazepine ring system. . [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. . [Link]

-

Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. White Rose Research Online. [Link]

-

Intermolecular bonding and the physical properties of PTFE. Chemguide. [Link]

-

Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv. [Link]

-

Carbon-Fluorine Bond Activation. LCC CNRS Toulouse. [Link]

-